![molecular formula C18H9FN2O5 B2494041 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one CAS No. 950283-36-0](/img/structure/B2494041.png)
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that provide a framework for understanding the potential synthetic routes for 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one. For instance, compounds with oxadiazole and chromenone components have been synthesized using specific reagents and conditions that promote the formation of these rings. The synthesis often requires precise control of reaction conditions to achieve the desired selectivity and yield (Rajesha et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These methods provide insight into the arrangement of atoms within the molecule and the configuration of its various functional groups (Shishkina et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of functional groups that can undergo various chemical reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, while the chromen-2-one moiety may be involved in electrophilic addition reactions. The presence of the fluorine atom can also affect the reactivity, making the molecule a candidate for further functionalization (Hussain et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are determined by their molecular structure. The presence of various functional groups and the overall molecular geometry can influence these properties, affecting the compound's behavior in different environments (Rajalakshmi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are crucial for understanding the compound's behavior in chemical reactions. The electronic distribution within the molecule, governed by its functional groups, plays a significant role in determining these properties. Studies on similar compounds provide a basis for predicting the behavior of this compound in various chemical contexts (Hamdi et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Antimicrobial Activity of Schiff Bases: Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, similar to the compound , demonstrated significant in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
- Antimicrobial Activities of Urea/Thiourea Derivatives: A study on urea/thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromen-2-yl showed moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam et al., 2020).
Fluorescence Study
- Fluorescence Properties: Research on 2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones highlighted their potential as novel fluorophores emitting in the green region, indicating possible applications in fluorescence studies (Rajesha et al., 2013).
Synthesis of Novel Derivatives
- Synthesis of Phthalazinone Derivatives: A study focused on the synthesis of various derivatives, including 1,3,4-oxadiazol-2-yl derivatives, which could have potential applications in various fields (Mahmoud et al., 2012).
- Synthesis of 3-[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives:** This synthesis, involving similar structural components, indicated potential applications in antimicrobial activities (Mannam et al., 2020).
Mecanismo De Acción
Target of action
Compounds with a 1,3-benzodioxol-5-yl structure have been reported to have activity against various cancer cell lines . .
Biochemical pathways
Similar compounds have been shown to modulate microtubule assembly, which can lead to mitotic blockade and cell apoptosis .
Result of action
As mentioned earlier, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . .
Propiedades
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9FN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYJVLVFCVUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)F)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
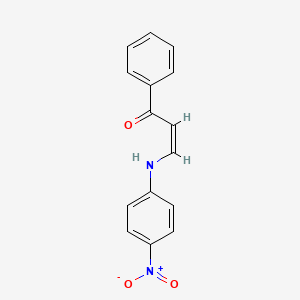
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)
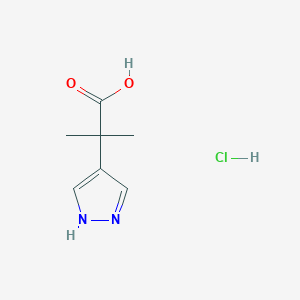
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
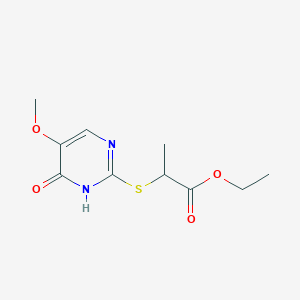
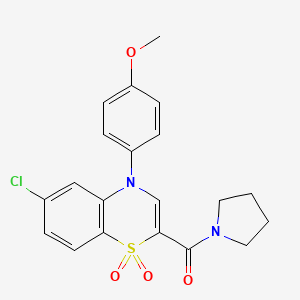
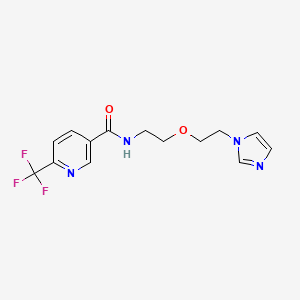
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

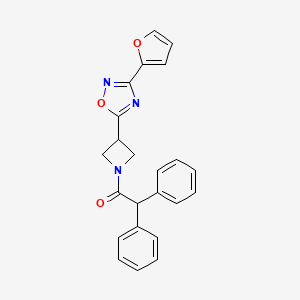
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)